

Technical Guide: Solubility & Handling of Fmoc-N-Me-L-Trp(Me)-OH

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Compound of Interest

Compound Name: *Fmoc-N-Me-L-Trp(Me)-OH*

Cat. No.: *B8233808*

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Executive Summary

Fmoc-N-Me-L-Trp(Me)-OH is a highly specialized, double-methylated amino acid derivative used in the synthesis of N-methylated peptides and peptidomimetics.^[1] Structurally, it features methylation at two critical positions: the

-amine (backbone) and the indole nitrogen (

or position 1).^[1]

These modifications drastically alter the solubility profile compared to standard Fmoc-Trp(Boc)-OH.^[1] The removal of two hydrogen bond donors (the backbone amide proton and the indole amine proton) significantly reduces the compound's ability to form intermolecular hydrogen bonds or aggregates.^[1] Consequently, this derivative exhibits exceptional solubility in polar aprotic solvents (DMF, NMP) and chlorinated solvents (DCM), often exceeding the solubility limits of standard amino acids.^[1]

Key Application: This residue is critical for introducing conformational constraints (via N-methylation) and increasing lipophilicity in peptide therapeutics, often used to improve oral bioavailability or blood-brain barrier permeability.^[1]

Physicochemical Profile

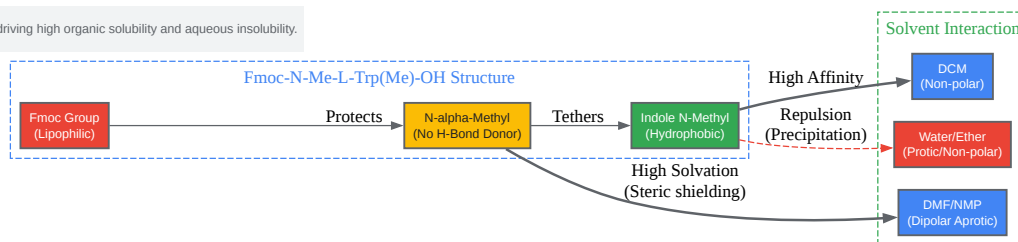
Understanding the molecular architecture is the first step to mastering its solubility.[1]

Property	Description	Impact on Solubility
Chemical Name	Fmoc-N- α -methyl-N-in-methyl-L-tryptophan	High Lipophilicity
Molecular Weight	~454.5 g/mol (Approx.) ^[1]	Moderate MW, favorable for organic solvation. ^[1]
Backbone Modification	N- α -Methylation	Prevents β -sheet aggregation. Increases solubility in DCM/DMF. ^[1]
Side Chain Modification	Indole N-Methylation	Removes Indole H-bond donor. Increases solubility in lipids/organics; prevents side-reactions (alkylation). ^[1]
Physical State	Viscous Oil or Amorphous Solid	May not crystallize easily; often requires handling as a melt or viscous liquid. ^[1]

Structural Visualization

The following diagram illustrates the structural logic and its interaction with solvents.

Fig 1: Structural components driving high organic solubility and aqueous insolubility.



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[1]

Solubility Analysis by Solvent

A. Dimethylformamide (DMF) - The Gold Standard[1]

- Solubility Rating: Excellent
- Saturation Limit: > 0.5 M (Estimated)[1]
- Protocol:
 - **Fmoc-N-Me-L-Trp(Me)-OH** dissolves rapidly in DMF.[1] Unlike standard Fmoc-Trp(Boc)-OH, which may require mild vortexing, the dimethylated analog often dissolves upon contact due to the lack of crystal lattice energy (if oil) or weak lattice (if solid).[1]
 - Recommendation: Prepare at 0.2 M to 0.5 M for SPPS.[1] Higher concentrations (up to 0.5 M) are beneficial to drive coupling kinetics, which are hindered by the steric bulk of the N-methyl group.[1]

B. Dichloromethane (DCM)[1][2]

- Solubility Rating: Superior

- Application: Ideal for resin loading or solution-phase synthesis.[1]
- Note: The high lipophilicity of the dimethylated indole makes DCM an excellent solvent.[1] However, DCM is rarely used for the actual coupling reaction in modern SPPS (except for loading) due to poor peptide-resin swelling compared to DMF/NMP.[1]

C. N-Methyl-2-pyrrolidone (NMP)[1]

- Solubility Rating: Excellent
- Application: Preferred for "difficult sequences." [1]
- Advantage: NMP has a slightly higher boiling point and better resin-swelling properties than DMF.[1] For **Fmoc-N-Me-L-Trp(Me)-OH**, NMP is the solvent of choice if microwave heating is used during coupling (typically 50°C - 75°C max to avoid racemization).[1]

D. Incompatible Solvents (Precipitation Risks)[1]

- Water: Completely insoluble.[1] Introduction of water will cause immediate "oiling out" or precipitation.[1]
- Diethyl Ether / Hexane: Used to precipitate the compound during purification.[1] It is insoluble in these non-polar alkanes.[1]

Operational Protocols

Protocol A: Preparation of 0.2 M Stock Solution (5 mL)

Objective: Prepare a stable stock solution for automated peptide synthesis.

- Calculate Mass:
 - (Verify exact batch MW on CoA).[1]
 - Target:

.[1]
 - Mass required:

[1]

- Weighing:
 - Caution: If the substance is an oil or sticky solid, weigh directly into a tared 15 mL conical tube or the synthesis vial.[1] Do not use weighing paper; use a spatula or pipette if liquid.
[1]
- Solvation:
 - Add 2.0 mL of DMF initially.[1]
 - Vortex for 10-15 seconds. The solution should clarify immediately.
 - Dilute to final volume (5.0 mL) with DMF.
- Filtration (Optional but Recommended):
 - Filter through a 0.45 μ m PTFE syringe filter to remove any dust or particulate matter that could clog synthesizer lines.[1]

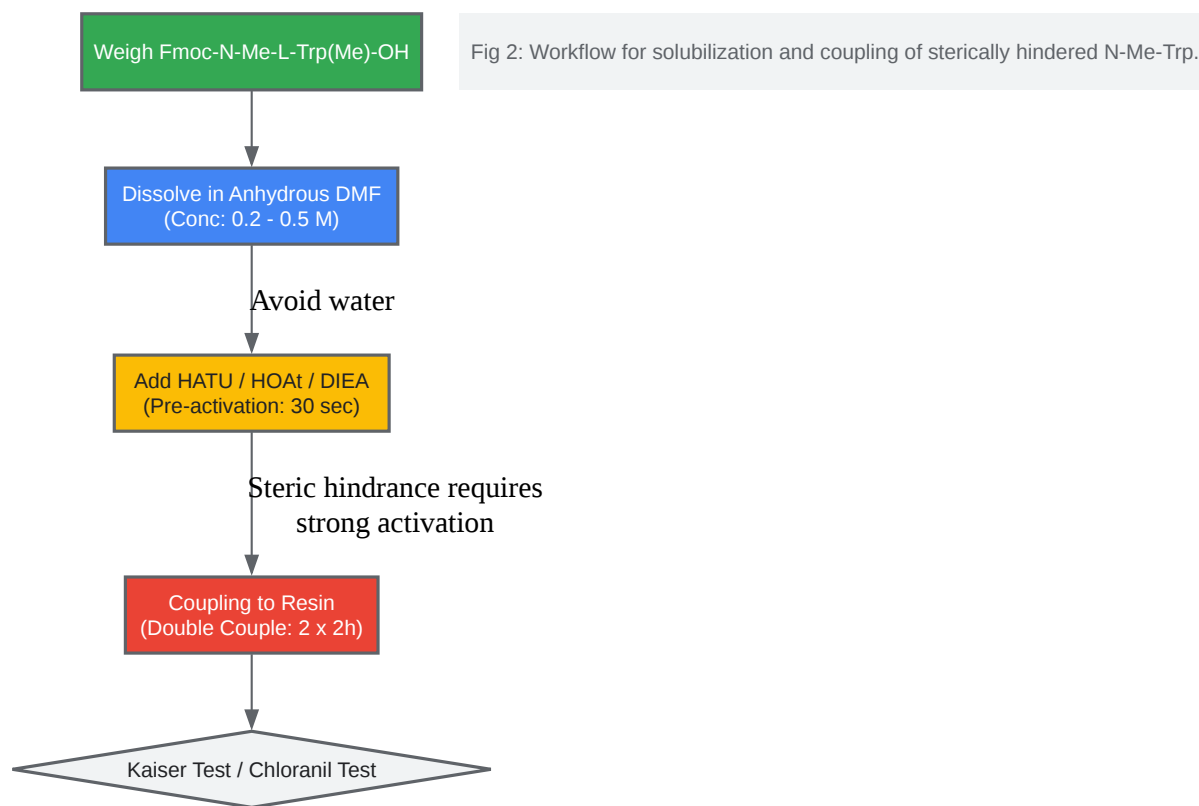
Protocol B: Handling "Oiling Out"

Because this compound is highly lipophilic, it may separate as an oil rather than a solid precipitate during workups.[1]

- Scenario: You added water to a DMF solution, and a milky emulsion formed.
- Remediation: Do not attempt to filter. Extract the emulsion with DCM or Ethyl Acetate.[1] The product will partition into the organic layer.[1] Dry with
and evaporate.[1]

Coupling Strategy (Contextual Solubility)

While solubility is high, the reactivity is low due to steric hindrance.[1] The solution must be handled to maximize reaction efficiency.



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Critical Note on Coupling: Due to the N-methyl group on the backbone, this amino acid is essentially a secondary amine.[1] Acylating it (the next step) is difficult. Coupling it to the chain is also slow.[1]

- Solvent Choice for Coupling: Use DMF or NMP.[1][2][3] Avoid DCM for the coupling step as it does not support the high temperatures (50°C+) often required to drive this difficult reaction. [1]

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